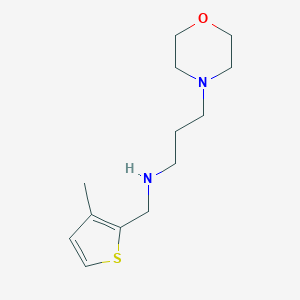
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a morpholinopropan-1-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The methyl group is introduced at the 3-position of the thiophene ring through electrophilic substitution reactions.
Attachment of the Morpholinopropan-1-amine Moiety: This step involves the nucleophilic substitution of the thiophene derivative with morpholinopropan-1-amine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the amine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary and tertiary amines, and various substituted thiophene derivatives .
科学的研究の応用
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
作用機序
The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-((5′-Methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is unique due to its specific substitution pattern and the presence of the morpholinopropan-1-amine moiety, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
特性
CAS番号 |
289488-34-2 |
|---|---|
分子式 |
C13H22N2OS |
分子量 |
254.39g/mol |
IUPAC名 |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H22N2OS/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15/h3,10,14H,2,4-9,11H2,1H3 |
InChIキー |
HWBHEQHKHWRRKN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
正規SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















